REACTION_CXSMILES
|
CC1(C)[O:7][CH2:6][CH:5]([N:8]2[C:13](=[O:14])[CH:12]=[N:11][C:10]3[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]2=3)[CH2:4][O:3]1.Cl>C1COCC1>[OH:3][CH2:4][CH:5]([N:8]1[C:13](=[O:14])[CH:12]=[N:11][C:10]2[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]1=2)[CH2:6][OH:7]
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(CO1)N1C2=C(N=CC1=O)C=CC(=N2)OC)C
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a dark yellow solution
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to ca. 300 ml on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
was precipitated during this procedure)
|
Type
|
STIRRING
|
Details
|
then was stirred vigorously while solid sodium hydrogen carbonate
|
Type
|
ADDITION
|
Details
|
was added in portions (caution: effervescence) until the mixture
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was collected by filtration with suction
|
Type
|
WASH
|
Details
|
washed with water (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)N1C2=C(N=CC1=O)C=CC(=N2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.805 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |